molecular formula C24H29N3O4 B236474 N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide

N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide

カタログ番号 B236474
分子量: 423.5 g/mol
InChIキー: OCEDPKCCNQQMKA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide, commonly known as BRL-15572, is a small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. It is a selective antagonist of the orexin-1 receptor, which is involved in the regulation of sleep-wake cycles, feeding behavior, and energy homeostasis.

作用機序

BRL-15572 acts as a selective antagonist of the orexin-1 receptor, which is involved in the regulation of sleep-wake cycles, feeding behavior, and energy homeostasis. The orexin-1 receptor is primarily expressed in the hypothalamus, a region of the brain that plays a critical role in the regulation of sleep and feeding behavior. BRL-15572 binds to the orexin-1 receptor and prevents the binding of orexin, a neuropeptide that promotes wakefulness and feeding behavior. By blocking the orexin-1 receptor, BRL-15572 can increase sleep time and reduce food intake, making it a potential therapeutic agent for sleep disorders and obesity.
Biochemical and Physiological Effects
BRL-15572 has been shown to have several biochemical and physiological effects. In animal models, BRL-15572 has been shown to increase sleep time and reduce wakefulness, suggesting its potential as a treatment for insomnia. Additionally, BRL-15572 has been shown to reduce food intake and body weight, indicating its potential as an anti-obesity drug. BRL-15572 has also been shown to have anxiolytic effects, reducing anxiety-related behaviors in animal models.

実験室実験の利点と制限

One advantage of BRL-15572 is its selectivity for the orexin-1 receptor, which allows for targeted modulation of sleep-wake cycles and feeding behavior. Additionally, BRL-15572 has been shown to have low toxicity and good pharmacokinetic properties, making it a promising candidate for further development as a therapeutic agent. One limitation of BRL-15572 is its relatively low potency, which may limit its effectiveness in certain applications.

将来の方向性

There are several future directions for research on BRL-15572. One area of interest is the development of more potent analogs of BRL-15572 that can be used in lower doses and have greater therapeutic efficacy. Additionally, further studies are needed to determine the long-term effects of BRL-15572 on sleep-wake cycles and feeding behavior, as well as its potential for the treatment of other disorders such as anxiety and depression. Finally, research is needed to determine the safety and efficacy of BRL-15572 in human clinical trials, including optimal dosing and potential side effects.

合成法

The synthesis of BRL-15572 involves several steps, starting with the reaction of 4-(3-methylbutanoyl)-1-piperazine with 4-nitrophenyl chloroformate to yield the intermediate 4-(3-methylbutanoyl)-1-{4-nitrophenyl}-4-piperazinyl carbonate. This intermediate is then reacted with 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid to yield the final product, BRL-15572. The synthesis method has been optimized to yield high purity and high yield of BRL-15572.

科学的研究の応用

BRL-15572 has been extensively studied for its potential therapeutic applications, particularly in the treatment of sleep disorders and obesity. It has been shown to selectively block the orexin-1 receptor, which is involved in the regulation of sleep-wake cycles and feeding behavior. Studies have demonstrated that BRL-15572 can increase sleep time and reduce wakefulness in animal models, making it a potential candidate for the treatment of insomnia. Additionally, BRL-15572 has been shown to reduce food intake and body weight in animal models, suggesting its potential as an anti-obesity drug.

特性

製品名

N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide

分子式

C24H29N3O4

分子量

423.5 g/mol

IUPAC名

N-[4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide

InChI

InChI=1S/C24H29N3O4/c1-17(2)15-23(28)27-11-9-26(10-12-27)20-6-4-19(5-7-20)25-24(29)18-3-8-21-22(16-18)31-14-13-30-21/h3-8,16-17H,9-15H2,1-2H3,(H,25,29)

InChIキー

OCEDPKCCNQQMKA-UHFFFAOYSA-N

SMILES

CC(C)CC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC4=C(C=C3)OCCO4

正規SMILES

CC(C)CC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC4=C(C=C3)OCCO4

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。